(2R)-2-(azetidine-1-carbonyl)piperidine
Overview
Description
(2R)-2-(azetidine-1-carbonyl)piperidine: is a chiral compound featuring a piperidine ring substituted with an azetidine-1-carbonyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine and azetidine derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring.
Reduction: Reduction reactions can modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include piperidine N-oxides.
Reduction: Products may include alcohol derivatives.
Substitution: Products depend on the nucleophile used, leading to various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Its chiral nature makes it useful in asymmetric synthesis.
Biology
Enzyme Inhibitors: Potential use in designing enzyme inhibitors due to its structural features.
Receptor Ligands: Can be modified to act as ligands for various biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2R)-2-(azetidine-1-carbonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(azetidine-1-carbonyl)piperidine: The enantiomer of the compound, differing in stereochemistry.
N-acylpiperidines: Compounds with similar structural motifs but different acyl groups.
Azetidine derivatives: Compounds with various substituents on the azetidine ring.
Uniqueness
Chirality: The (2R) configuration provides unique stereochemical properties.
Functional Groups: The combination of azetidine and piperidine rings offers a distinct set of chemical reactivity and biological activity.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
azetidin-1-yl-[(2R)-piperidin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQWOMFZEHOBOS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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